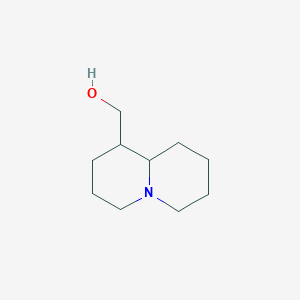

Octahydro-2H-quinolizin-1-ylmethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVAWXXJVMJBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304925, DTXSID80871679 | |

| Record name | (Octahydro-2H-quinolizin-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_61140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10159-79-2, 10248-30-3 | |

| Record name | 10159-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Octahydro-2H-quinolizin-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthesis of Quinolizidine Alkaloids from Lysine: A Technical Guide for Researchers

Abstract

Quinolizidine alkaloids (QAs) represent a large and structurally diverse family of plant secondary metabolites derived from the amino acid L-lysine. Predominantly found in the Leguminosae family, particularly in the genus Lupinus, these compounds are of significant interest due to their roles in plant chemical defense and their wide-ranging pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1] Understanding their biosynthesis is critical for applications in metabolic engineering, drug discovery, and the agricultural improvement of lupin crops. This technical guide provides an in-depth overview of the core biosynthetic pathway, detailed experimental protocols for its study, quantitative data on key components, and visual diagrams to elucidate the complex molecular processes.

The Core Biosynthetic Pathway

The biosynthesis of all quinolizidine alkaloids originates from the essential amino acid L-lysine. The pathway can be broadly divided into three main stages: the formation of the key diamine intermediate cadaverine, its conversion into the foundational cyclic structure Δ¹-piperideine, and the subsequent cyclization and tailoring reactions that generate the vast diversity of QA skeletons. The initial steps of this pathway are localized within the chloroplasts of leaf tissues.[2][3]

Step 1: Decarboxylation of L-Lysine

The first committed and rate-limiting step in QA biosynthesis is the decarboxylation of L-lysine to yield cadaverine and carbon dioxide.[1][3][4][5][6][7][8] This reaction is catalyzed by the enzyme Lysine/Ornithine Decarboxylase (L/ODC) (EC 4.1.1.18), which utilizes pyridoxal 5'-phosphate (PLP) as a cofactor.[5] In QA-producing plants, this enzyme shows a preference for L-lysine as a substrate.[3][6] The expression of the L/ODC gene is often significantly higher in high-alkaloid ("bitter") cultivars of Lupinus compared to low-alkaloid ("sweet") varieties, highlighting its crucial role in regulating the overall flux into the pathway.[4]

Step 2: Oxidative Deamination of Cadaverine

Cadaverine, the product of the first step, undergoes oxidative deamination to form 5-aminopentanal. This reaction is catalyzed by a Copper Amine Oxidase (CAO) (EC 1.4.3.22).[1][5][9][10][11][12] This enzymatic step is critical, converting the linear diamine into a reactive aldehyde necessary for cyclization.[13][14]

Step 3: Spontaneous Cyclization to Δ¹-Piperideine

The resulting 5-aminopentanal is unstable and spontaneously cyclizes through an intramolecular Schiff base formation to yield Δ¹-piperideine .[1][9][10][11][12][15] This molecule serves as the universal cyclic precursor for the subsequent formation of all bicyclic, tricyclic, and tetracyclic quinolizidine alkaloids.[1][9][11][12]

Step 4: Formation of Bicyclic and Tetracyclic Skeletons

The precise enzymatic steps following the formation of Δ¹-piperideine are not fully elucidated, and several hypothetical models exist.[16] It is proposed that three molecules derived from cadaverine are required to form the characteristic tetracyclic core of alkaloids like sparteine and lupanine. The prevailing hypothesis suggests that Δ¹-piperideine units undergo a series of enzyme-catalyzed aldol-type reactions, Schiff base formations, and cyclizations to form bicyclic intermediates (leading to alkaloids like lupinine) and a proposed tetracyclic diiminium cation, which is a precursor to sparteine, lupanine, and multiflorine.[9][10][16]

Step 5: Tailoring Reactions

Once the foundational skeletons are formed, they are subjected to a variety of "tailoring" reactions that create the vast structural diversity of QAs observed in nature.[9][10][11][15] These modifications are catalyzed by a range of enzymes, including:

-

Hydroxylases: Introduce hydroxyl groups onto the alkaloid core.

-

Dehydrogenases: Create double bonds.

-

Acyltransferases: Esterify hydroxyl groups with various acyl-CoA donors. A well-characterized example is tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT), which is involved in the final steps of QA biosynthesis.[9][11]

Mandatory Visualizations

Caption: The core biosynthetic pathway of quinolizidine alkaloids from L-lysine.

Caption: Workflow for identifying and functionally characterizing a key biosynthetic gene.

Quantitative Data

Quantitative analysis is essential for understanding the efficiency of the biosynthetic pathway and the distribution of its products. The following tables summarize key quantitative data related to enzymes and alkaloid content.

Table 1: Enzyme Kinetic Parameters

While comprehensive kinetic data for all enzymes in the Lupinus QA pathway are not fully available, studies on homologous enzymes provide valuable insights.

| Enzyme | Substrate | Source Organism | Kₘ | Vₘₐₓ | Citation |

| Lysine Decarboxylase | L-Lysine | Morus alba (Mulberry) | 19.2 µM | 3.31 µM/min | |

| Copper Amine Oxidase | Cadaverine | Onobrychis viciifolia (Sainfoin) | 0.09 mM | Not Reported | [10] |

Note: These values are from related plant species and serve as representative examples of enzyme efficiency in alkaloid biosynthesis.

Table 2: Quinolizidine Alkaloid Content in Seeds of Various Lupinus Species

The concentration and profile of QAs vary significantly between different Lupinus species.

| Species | Major Alkaloid(s) | Total Alkaloid Content (% of dry weight) | Citation |

| L. albus | Lupanine | 1.47% | |

| L. angustifolius | Lupanine, 13-Hydroxylupanine, Angustifoline | Varies (bitter vs. sweet cultivars) | [10] |

| L. polyphyllus | Angustifoline, Lupanine | 5.13% | |

| L. microcarpus | Lupanine | 0.43% | |

| L. pilosus | Multiflorine | Not specified, but a rich source | [4][9] |

Experimental Protocols

The elucidation of the QA biosynthetic pathway has been made possible by a combination of biochemical and molecular biology techniques. Detailed below are methodologies for key experiments.

Protocol for Lysine Decarboxylase (LDC) Activity Assay

This protocol is adapted from methods used to measure LDC activity based on the quantification of its product, cadaverine.[1][2][15]

Principle: The activity of LDC is determined by measuring the rate of cadaverine production from the substrate L-lysine. The product, cadaverine, is reacted with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form an adduct (TNP-cadaverine) that is soluble in toluene and can be quantified spectrophotometrically.

Materials:

-

Enzyme extract (from plant tissue or recombinant source)

-

Reaction Buffer: 100 mM Sodium Acetate or MES, pH 6.0

-

Substrate Solution: 8 mM L-lysine in Reaction Buffer

-

Cofactor Solution: 0.1 mM Pyridoxal 5'-phosphate (PLP) in Reaction Buffer

-

Stop Solution: 1 M Sodium Carbonate

-

TNBS Solution: 10 mM TNBS

-

Toluene

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of enzyme extract with 50 µL of a solution containing the substrate (L-lysine) and cofactor (PLP) pre-warmed to 37°C.

-

Incubation: Incubate the reaction mixture at 37°C. Take aliquots (e.g., 20 µL) at specific time points (e.g., 0, 2, 4, 6 minutes).

-

Stopping the Reaction: Immediately add each aliquot to a well of a 96-well plate containing 50 µL of Stop Solution. This raises the pH and halts the enzymatic reaction.

-

Derivatization: Add 50 µL of 10 mM TNBS solution to each well. Incubate the plate at 42°C for 6-10 minutes. The solution will turn yellow/orange as TNBS reacts with primary amines (both remaining lysine and the product cadaverine).

-

Extraction: Add 500 µL of toluene to each well. Seal the plate and shake vigorously for 1-2 minutes to extract the toluene-soluble TNP-cadaverine into the organic phase. Allow the phases to separate.

-

Quantification: Carefully transfer 200 µL of the upper toluene phase to a quartz 96-well plate. Measure the absorbance at 340 nm using a spectrophotometer.

-

Calculation: The rate of reaction is determined by the change in absorbance over time. A standard curve using known concentrations of cadaverine should be prepared to convert absorbance units to the amount of product formed. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of cadaverine per minute under the specified conditions.[9]

Protocol for Extraction and Analysis of QAs by GLC-MS

Gas-liquid chromatography coupled with mass spectrometry (GLC-MS) is a powerful and widely used method for the separation, identification, and quantification of complex QA mixtures in plant tissues.

Materials:

-

Dried and ground plant material (e.g., seeds, leaves)

-

Extraction Solvent: 0.5 M HCl

-

Alkalinizing Solution: 6 M NaOH or concentrated NH₄OH

-

Organic Solvent: Dichloromethane (CH₂Cl₂)

-

Solid Phase Extraction (SPE) columns (optional, for cleanup)

-

GLC-MS system with a capillary column (e.g., HP-5MS)

Procedure:

-

Extraction: Homogenize a precisely weighed amount of dried plant material (e.g., 250 mg) with 8-10 mL of 0.5 M HCl. Sonicate or agitate for at least 30 minutes. Centrifuge the mixture to pellet the solid debris.

-

Alkaloid Isolation: Collect the acidic supernatant, which contains the protonated, water-soluble alkaloids. Adjust the pH of the supernatant to ~12 using NaOH or NH₄OH. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Liquid-Liquid Extraction: Transfer the alkaline solution to a separation funnel and perform a liquid-liquid extraction by adding an equal volume of dichloromethane. Shake vigorously and allow the layers to separate. Collect the lower organic phase. Repeat the extraction two more times to ensure complete recovery of alkaloids.

-

Concentration: Combine the dichloromethane fractions and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

Sample Preparation for GLC-MS: Re-dissolve the dried alkaloid extract in a small, known volume of an appropriate solvent (e.g., methanol or ethyl acetate) for injection into the GLC-MS.

-

GLC-MS Analysis: Inject the sample onto the GLC-MS system. The separation of different alkaloids is achieved based on their volatility and interaction with the capillary column. The mass spectrometer detects the eluted compounds, and their mass fragmentation patterns are used for identification by comparison with mass spectral libraries and authentic standards. Quantification is performed by integrating the peak areas and comparing them to a standard curve.

Conclusion and Future Prospects

The biosynthetic pathway of quinolizidine alkaloids from lysine is a cornerstone of secondary metabolism in legumes. While the initial steps involving L/ODC and CAO are well-established, the complex cyclization reactions that form the diverse alkaloid skeletons remain an active area of research.[16] The identification and characterization of the enzymes catalyzing these downstream steps are critical future goals. Advances in genomics, transcriptomics, and metabolomics, coupled with the power of heterologous expression systems, will be instrumental in fully elucidating this pathway.[11][12] A complete understanding will unlock new possibilities for the metabolic engineering of Lupinus species to create high-protein, low-toxicity crops and for the synthetic biology-based production of pharmacologically valuable alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparative metabolomic profiling of Lupinus albus and L. angustifolius harvest residues: exploring chemical diversity and valorization potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pse.agriculturejournals.cz [pse.agriculturejournals.cz]

- 6. Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 8. In Silico Hydrolysis of Lupin (Lupinus angustifolius L.) Conglutins with Plant Proteases Releases Antihypertensive and Antidiabetic Peptides That Are Bioavailable, Non-Toxic, and Gastrointestinal Digestion Stable - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Copper Amine Oxidase Activity in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lysine Decarboxylase with an Enhanced Affinity for Pyridoxal 5-Phosphate by Disulfide Bond-Mediated Spatial Reconstitution | PLOS One [journals.plos.org]

- 13. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Copper-Containing Amine Oxidases and FAD-Dependent Polyamine Oxidases Are Key Players in Plant Tissue Differentiation and Organ Development [frontiersin.org]

- 16. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Octahydro-2H-quinolizin-1-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of octahydro-2H-quinolizin-1-ylmethanol, a quinolizidine alkaloid with significant pharmacological interest. The document focuses on the two most well-characterized diastereomers, (-)-lupinine and (+)-epilupinine, detailing their stereochemistry, synthesis, and spectroscopic properties. Furthermore, it explores their distinct biological activities, including the acetylcholinesterase inhibitory effects of lupinine and the potential neuroprotective properties of epilupinine. This guide aims to serve as a valuable resource for researchers engaged in the study and development of therapeutic agents derived from this class of compounds.

Introduction to the Stereoisomers of this compound

This compound is a bicyclic alkaloid containing two chiral centers at the C1 and C9a positions. This gives rise to four possible stereoisomers. The most extensively studied of these are the naturally occurring (-)-lupinine and its epimer, (+)-epilupinine.

-

(-)-Lupinine: This isomer possesses the (1R,9aR) configuration with a trans fusion of the two rings.[1][2] It is a known reversible inhibitor of acetylcholinesterase.[1]

-

(+)-Epilupinine: This isomer has the (1S,9aR) configuration, featuring a cis ring fusion.[3] Research suggests it may have therapeutic potential for improving cognitive function and offering neuroprotection.[3]

Information regarding the other two possible stereoisomers, (1S,9aS) and (1R,9aS), is scarce in the current scientific literature. Therefore, this guide will primarily focus on the detailed comparison of (-)-lupinine and (+)-epilupinine.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (-)-lupinine and (+)-epilupinine is presented below. This data is crucial for the identification and characterization of these stereoisomers.

| Property | (-)-Lupinine | (+)-Epilupinine |

| IUPAC Name | [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol | [(1S,9aR)-Octahydro-2H-quinolizin-1-yl]methanol |

| CAS Number | 486-70-4 | 486-71-5 |

| Molecular Formula | C₁₀H₁₉NO | C₁₀H₁₉NO |

| Molecular Weight | 169.27 g/mol | 169.27 g/mol |

| Melting Point | 68-69 °C | 78-80 °C |

| Boiling Point | 255-257 °C | Not available |

| Specific Rotation | [α]D = -21° (ethanol) | [α]D = +29.5° (ethanol) |

| ¹³C NMR | [Data to be populated with specific chemical shifts when available] | [Data to be populated with specific chemical shifts when available] |

| ¹H NMR | [Data to be populated with specific chemical shifts and coupling constants when available] | [Data to be populated with specific chemical shifts and coupling constants when available] |

| IR (cm⁻¹) | [Data to be populated with characteristic absorption bands when available] | [Data to be populated with characteristic absorption bands when available] |

Synthesis and Separation of Stereoisomers

The synthesis of lupinine and epilupinine has been approached through various strategies, including total synthesis and synthetic modifications of naturally sourced precursors.

Experimental Protocol: Stereoselective Synthesis of (-)-Lupinine

A notable enantioselective synthesis of (-)-lupinine was achieved by Santos et al. in 2010 over eight steps with a 36% overall yield, utilizing a double Mitsunobu reaction.[1]

Reaction Scheme:

Figure 1: Synthetic pathway for (-)-lupinine.

Methodology:

-

Asymmetric Addition: The synthesis commences with an asymmetric addition to the starting materials, facilitated by a Lewis acid, followed by treatment with a reducing agent and a base to yield the (R,R)-alcohol.

-

Stereochemical Inversion: The stereochemistry at one of the chiral centers is then inverted using a Mitsunobu reaction, followed by hydrolysis to afford the (R,S)-alcohol.

-

Reduction and Cyclization: The resulting alcohol undergoes reduction with alane, followed by another Mitsunobu reaction and subsequent hydrolysis to form an intermediate acid.

-

Final Reduction: The final step involves the reduction of the carboxylic acid group with alane to yield (-)-lupinine.[1]

Separation of Diastereomers

The separation of lupinine and epilupinine can be challenging due to their similar physical properties. Chromatographic techniques are typically employed for their resolution.

Experimental Protocol: Chromatographic Separation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective methods for the separation and quantification of quinolizidine alkaloids.

Workflow for Alkaloid Separation:

Figure 2: Workflow for the separation and analysis of quinolizidine alkaloids.

Methodology:

-

Extraction: The alkaloids are first extracted from the plant material using an appropriate solvent.

-

Purification: The crude extract is then purified, often using solid-phase extraction (SPE), to remove interfering substances.

-

Chromatography: The purified extract is subjected to either HPLC or GC. For HPLC, a C18 column is often used, while GC analysis typically employs a capillary column.

-

Detection and Quantification: The separated stereoisomers are detected using a mass spectrometer or another suitable detector. Quantification is achieved by comparing the peak areas to those of known standards.

Biological Activity and Signaling Pathways

The stereochemistry of this compound plays a critical role in its biological activity.

(-)-Lupinine: An Acetylcholinesterase Inhibitor

(-)-Lupinine has been identified as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1]

Mechanism of Action:

At physiological pH, the tertiary amine of lupinine is protonated, allowing it to interact with the anionic site of the acetylcholinesterase active site. This interaction blocks the access of acetylcholine to the catalytic site, thereby inhibiting its hydrolysis.[1]

Figure 3: Mechanism of acetylcholinesterase inhibition by (-)-lupinine.

(+)-Epilupinine: Potential Neuroprotective Agent

Studies on (+)-epilupinine suggest its potential as a therapeutic agent for cognitive disorders. In a mouse model of scopolamine-induced dementia, treatment with epilupinine showed improvements in cognitive function.[3] The exact signaling pathways through which epilupinine exerts its neuroprotective effects are still under investigation.

Biosynthesis

The biosynthesis of quinolizidine alkaloids, including lupinine and epilupinine, originates from the amino acid L-lysine.[4][5]

Biosynthetic Pathway:

Figure 4: Biosynthetic pathway of lupinine and epilupinine from L-lysine.

The initial steps involve the decarboxylation of L-lysine to cadaverine, followed by oxidative deamination to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[4][5] Subsequent dimerization and a series of enzymatic reactions lead to the formation of the quinolizidine skeleton, which is then further modified to produce the various quinolizidine alkaloids.[4][5]

Conclusion

The stereoisomers of this compound, particularly (-)-lupinine and (+)-epilupinine, represent a promising class of natural products with distinct and therapeutically relevant biological activities. A thorough understanding of their stereochemistry, synthesis, and pharmacological properties is essential for the development of novel drugs. Further research is warranted to fully elucidate the biological profiles of all four stereoisomers and to explore their potential in treating a range of diseases, including neurodegenerative disorders. This guide provides a foundational resource to aid in these future research endeavors.

References

- 1. Lupinine - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Epilupinine - Wikipedia [en.wikipedia.org]

- 4. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Lupinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupinine, a quinolizidine alkaloid predominantly found in species of the Lupinus genus, has garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of lupinine, alongside detailed experimental protocols for its isolation, synthesis, and characterization. The document also elucidates its biological activity as an acetylcholinesterase inhibitor and details its natural biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Physical and Chemical Properties

Lupinine is a bicyclic tertiary amine with a chiral structure. The naturally occurring enantiomer is (-)-lupinine. Its fundamental physical and chemical properties are summarized below.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₉NO | [1] |

| Molar Mass | 169.268 g·mol⁻¹ | [1] |

| Appearance | Colorless to pale yellow crystalline solid | |

| Taste | Bitter | [1] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 68-69 °C | [1] |

| Boiling Point | 269-270 °C | [1] |

Solubility

| Solvent | Solubility | Reference |

| Water | Soluble | |

| Ethanol | Soluble | |

| Chloroform | Soluble | |

| Diethyl ether | Soluble | |

| Acetone | Soluble | |

| Dichloromethane | Soluble | |

| DMSO | Soluble |

Spectroscopic Data

A summary of the key spectroscopic data for the characterization of lupinine is provided below.

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.12 (dd, J=10.45, 4.12 Hz, 1H), other signals in the aliphatic region. | [2] |

| ¹³C NMR | Signals corresponding to the 10 carbon atoms of the quinolizidine ring system. | [3] |

| Infrared (IR) | Characteristic peaks for C-H, C-N, and O-H stretching and bending vibrations. | |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and analysis of lupinine.

Extraction and Isolation of Lupinine from Lupinus luteus Seeds

This protocol is adapted from established methods for alkaloid extraction.

Materials:

-

Dried and finely ground seeds of Lupinus luteus

-

Methanol

-

Hydrochloric acid (HCl), 2 M

-

Sodium hydroxide (NaOH), 2 M

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent: Chloroform/Methanol/Ammonia solution (e.g., 85:14:1 v/v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Dragendorff's reagent for visualization

Procedure:

-

Extraction: Macerate 100 g of ground Lupinus luteus seeds in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

-

Filtration: Filter the mixture through cheesecloth and then filter paper to remove solid plant material.

-

Acidification: Acidify the filtrate with 2 M HCl to a pH of approximately 2. This protonates the alkaloids, making them soluble in the aqueous-methanolic solution.

-

Solvent Evaporation: Concentrate the acidified extract under reduced pressure using a rotary evaporator to remove the methanol.

-

Basification: To the remaining aqueous solution, add 2 M NaOH dropwise until the pH reaches approximately 11-12. This deprotonates the alkaloids, rendering them soluble in organic solvents.

-

Liquid-Liquid Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude alkaloid extract.

-

Chromatographic Purification: Purify the crude extract by column chromatography on silica gel using a chloroform/methanol/ammonia eluent system. Monitor the fractions by TLC, visualizing with Dragendorff's reagent.

-

Crystallization: Combine the fractions containing pure lupinine, evaporate the solvent, and crystallize the residue from a suitable solvent such as acetone or diethyl ether to obtain pure lupinine crystals.

Enantioselective Total Synthesis of (-)-Lupinine

Numerous total syntheses of lupinine have been reported. The following is a generalized workflow representing a modern enantioselective approach. For a specific detailed protocol, refer to the work of Santos et al. (2010).[1]

Caption: Generalized workflow for the enantioselective synthesis of (-)-lupinine.

NMR Spectroscopic Analysis

Instrumentation:

-

NMR spectrometer (e.g., Bruker 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

Procedure for Sample Preparation:

-

Dissolve 5-10 mg of purified lupinine in approximately 0.6 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Process and reference the spectrum (CDCl₃ at 77.16 ppm).

Spectral Interpretation:

-

Assign the proton signals based on their chemical shifts, multiplicities (splitting patterns), and coupling constants. 2D NMR techniques such as COSY and HSQC can aid in complex assignments.

-

Assign the carbon signals based on their chemical shifts and by correlation with the proton signals using HSQC and HMBC spectra.

Biological Activity and Signaling Pathways

Lupinine is known to exhibit biological activity, most notably as an inhibitor of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

Lupinine acts as a reversible inhibitor of acetylcholinesterase.[1] At physiological pH, the tertiary amine in the lupinine structure is protonated, allowing it to interact with the anionic site of the enzyme, similar to the natural substrate, acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can have various physiological effects.

Caption: Mechanism of acetylcholinesterase inhibition by lupinine.

Experimental Protocol for Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method.[4]

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Tris-HCl buffer (pH 8.0)

-

Lupinine solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Buffer

-

Lupinine solution (or buffer for control)

-

DTNB solution

-

AChE solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of lupinine. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value (the concentration of lupinine that causes 50% inhibition of AChE activity).

Biosynthesis

Lupinine is a quinolizidine alkaloid biosynthesized in plants of the Lupinus genus from the amino acid L-lysine.[1][5]

Caption: Biosynthetic pathway of lupinine from L-lysine.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of lupinine, along with practical experimental protocols for its study. The information presented herein is intended to support further research into the chemistry, pharmacology, and potential applications of this important natural product. The structured presentation of data and methodologies aims to facilitate the work of researchers and professionals in the field.

References

- 1. Lupinine - Wikipedia [en.wikipedia.org]

- 2. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

The Acetylcholinesterase Inhibitory Activity of Lupinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of lupinine and its derivatives as acetylcholinesterase (AChE) inhibitors. The document summarizes key quantitative data, details experimental methodologies for relevant assays, and visualizes the underlying mechanisms and workflows. This information is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their exploration of novel treatments for neurodegenerative diseases such as Alzheimer's disease.

Introduction: Lupinine as a Cholinergic Modulator

Lupinine, a quinolizidine alkaloid found predominantly in plants of the Lupinus genus, has garnered scientific interest for its pharmacological potential.[1][2] Structurally, lupinine possesses a quinolizidine nucleus, which is both bulky and highly lipophilic, making it a versatile scaffold for the development of novel therapeutic agents.[1][2] Studies have indicated that lupinine hydrochloride acts as a reversible and mildly toxic inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] By inhibiting AChE, lupinine and its derivatives can increase the concentration and duration of action of acetylcholine in the synaptic cleft, a key therapeutic strategy in managing the symptoms of Alzheimer's disease.[1][2]

Mechanism of Acetylcholinesterase Inhibition

The inhibitory action of lupinine on acetylcholinesterase stems from its structural similarity to acetylcholine. At physiological pH, the amine group of lupinine is protonated, allowing it to interact with the anionic site of the AChE active site gorge, specifically in the region of the Trp84 residue.[3] This interaction leads to the formation of a reversible enzyme-inhibitor complex that physically blocks the entry of acetylcholine to the catalytic site, thereby preventing its hydrolysis.[3] The reversibility of this inhibition has been confirmed by studies showing that the duration of incubation does not alter the inhibitory effect.[3]

In addition to its direct interaction with acetylcholinesterase, lupinine has also been shown to have a binding affinity for muscarinic and nicotinic acetylcholine receptors, with IC50 values of 190 μM and >500 μM, respectively.[3] This suggests a broader modulatory role within the cholinergic system.

Mechanism of Lupinine's reversible inhibition of Acetylcholinesterase.

Quantitative Analysis of AChE Inhibition

While lupinine itself is recognized as an AChE inhibitor, much of the quantitative research has focused on its derivatives, which have been synthesized to enhance potency and selectivity. A 2023 study by Z.S. Niyazbekova et al. provides a comprehensive dataset on the AChE inhibitory activity of a large series of lupinine triazole and ester derivatives.

Lupinine Triazole Derivatives

A series of 13 novel lupinine triazole derivatives were synthesized and evaluated for their AChE inhibitory activity. Among these, compound 15 demonstrated the most potent inhibition.

| Compound | Structure | IC50 (µM) |

| 12 | R = 4-methylphenyl | > 100 |

| 13 | R = 4-methoxyphenyl | 85.3 |

| 14 | R = 3,4,5-trimethoxyphenyl | > 100 |

| 15 | R = 4-(benzyloxy)-3-methoxyphenyl | 7.2 |

Data sourced from Niyazbekova et al., 2023.[1][4]

Lupinine Ester Derivatives

A broader library of 50 commercial lupinine-based esters was also screened. The most active of these compounds was 25 .

| Compound | Structure | IC50 (µM) |

| 22 | R = 4-chlorophenoxypropyl | 46.5 |

| 25 | R = 6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one | 24.4 |

| 43 | R = 3-phenoxypropyl | 52.3 |

| 44 | R = 1-adamantyl | 48.7 |

| 49 | R = 4-phenylbutyl | 65.2 |

| 64 | R = 2-naphthyl | 49.3 |

Data sourced from Niyazbekova et al., 2023.[1][4]

The most potent derivative identified, compound 15 , exhibited an IC50 value of 7.2 µM, which is comparable to the established AChE inhibitor galantamine (IC50 = 8.2 ± 1.3 µM).[4] Kinetic analysis of compound 15 revealed a mixed-type inhibition mechanism.[2][4]

Experimental Protocols

The following section details the methodology for the in vitro acetylcholinesterase inhibition assay as described in the key literature.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is based on the improved Ellman's method, which measures the activity of AChE by quantifying the formation of thiocholine.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Test compounds (lupinine derivatives) and reference inhibitor (galantamine)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine (ATCI) as substrate

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Dissolve test compounds and galantamine in DMSO to create stock solutions (e.g., 10 mM).

-

Prepare serial dilutions of the test compounds and galantamine in phosphate buffer to achieve a range of final concentrations for IC50 determination.

-

Prepare solutions of AChE, DTNB, and ATCI in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of each concentration of the test compound or reference inhibitor.

-

Add 125 µL of DTNB solution to each well.

-

Add 50 µL of AChE solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding 25 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., every 30 seconds for 5 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration.

-

Determine the percentage of inhibition for each concentration relative to a control (containing no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve using non-linear regression analysis.

-

Workflow for the in vitro Acetylcholinesterase inhibition assay.

Downstream Signaling Implications

The inhibition of acetylcholinesterase by lupinine and its derivatives leads to an accumulation of acetylcholine in the synaptic cleft. This increased availability of acetylcholine enhances the stimulation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons. The activation of these receptors triggers a cascade of intracellular signaling events that are crucial for cognitive processes such as learning and memory. While direct modulation of specific signaling pathways by lupinine itself has not been extensively documented, the downstream consequences of enhanced cholinergic transmission are well-established and represent the therapeutic rationale for using AChE inhibitors in neurodegenerative diseases.

Logical flow of the downstream effects of AChE inhibition by Lupinine.

Conclusion and Future Directions

Lupinine and its derivatives represent a promising class of acetylcholinesterase inhibitors with therapeutic potential for neurodegenerative disorders. The quinolizidine scaffold provides a robust platform for the design of potent and selective inhibitors, as demonstrated by the low micromolar activity of certain triazole and ester derivatives. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation of these and other novel compounds.

Future research should focus on several key areas:

-

Quantitative analysis of lupinine: A definitive determination of the IC50 and kinetic parameters of the parent compound, lupinine, is needed to provide a baseline for structure-activity relationship studies.

-

In vivo efficacy: While in vitro data is promising, in vivo studies are necessary to evaluate the therapeutic efficacy and pharmacokinetic properties of the most potent lupinine derivatives.

-

Selectivity profiling: A comprehensive analysis of the selectivity of these compounds for AChE over butyrylcholinesterase (BuChE) and other cholinesterases is warranted.

-

Exploration of downstream signaling: Investigating the specific downstream signaling pathways modulated by enhanced cholinergic transmission following inhibition by lupinine derivatives could reveal novel therapeutic targets and biomarkers.

By addressing these research questions, the scientific community can further elucidate the therapeutic potential of lupinine-based compounds in the treatment of Alzheimer's disease and other cholinergic-deficient conditions.

References

An In-depth Technical Guide on the Mechanism of Action of Lupinine on Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupinine, a quinolizidine alkaloid found in plants of the Lupinus genus, has garnered scientific interest for its interactions with the cholinergic system. This technical guide provides a comprehensive overview of the current understanding of lupinine's mechanism of action on acetylcholine receptors. The primary mode of action identified to date is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. Additionally, evidence suggests a direct interaction with both nicotinic and muscarinic acetylcholine receptors. This document collates available quantitative data on these interactions, details the experimental protocols used to elucidate these mechanisms, and presents signaling pathways and experimental workflows through standardized diagrams. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology and drug development exploring the therapeutic potential of lupinine and its derivatives.

Introduction to the Cholinergic System and Lupinine

The cholinergic system, comprised of the neurotransmitter acetylcholine (ACh), its receptors (nicotinic and muscarinic), and the enzyme acetylcholinesterase (AChE), plays a critical role in a vast array of physiological processes in both the central and peripheral nervous systems. These processes include muscle contraction, learning and memory, and autonomic regulation.[1] Cholinergic dysfunction is implicated in numerous pathological conditions, making the components of this system important targets for therapeutic intervention.

Lupinine is a naturally occurring quinolizidine alkaloid.[2] Its structural similarity to acetylcholine suggests the potential for interaction with various components of the cholinergic system. Research has primarily focused on two main aspects of its activity: the inhibition of acetylcholinesterase and direct binding to acetylcholine receptors.

Acetylcholinesterase Inhibition

The most well-documented mechanism of action for lupinine and its derivatives is the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, lupinine increases the concentration and prolongs the action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

Kinetics of Acetylcholinesterase Inhibition

Kinetic analysis of novel lupinine derivatives has demonstrated that they can act as mixed-type inhibitors of AChE.[2][3] This indicates that these compounds can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Table 1: Acetylcholinesterase Inhibitory Activity of a Potent Lupinine Derivative

| Compound | IC50 (µM) | Type of Inhibition |

| Lupinine Derivative 15 [1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine)] | 7.2 | Mixed-type |

Data from a study on novel lupinine derivatives.[2]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory effect of lupinine on AChE activity can be determined using the spectrophotometric method developed by Ellman.[4][5]

Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[4] The rate of color formation is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Lupinine or its derivatives at various concentrations

-

96-well microplate and a microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and lupinine in appropriate solvents.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Phosphate buffer

-

DTNB solution

-

AChE solution

-

Lupinine solution at varying concentrations (or vehicle for control)

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

To determine the type of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

-

Figure 1: Experimental workflow for the acetylcholinesterase inhibition assay.

Direct Interaction with Acetylcholine Receptors

While AChE inhibition is a significant aspect of lupinine's activity, studies have also indicated its ability to directly bind to both nicotinic (nAChRs) and muscarinic (mAChRs) acetylcholine receptors. However, detailed characterization of these interactions, including subtype selectivity and functional consequences (agonist vs. antagonist activity), remains an active area of research.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission.[6] They are composed of five subunits and are classified into various subtypes based on their subunit composition, which determines their pharmacological properties.

Binding Affinity: Currently, there is a lack of specific Ki or Kd values for lupinine at different nAChR subtypes in the publicly available literature.

Functional Activity: The functional effect of lupinine on nAChRs (i.e., whether it acts as an agonist, antagonist, or channel blocker) has not been extensively characterized across the various subtypes.

Experimental Protocol: Patch-Clamp Electrophysiology for nAChRs

To determine the functional effects of lupinine on nAChR subtypes, the patch-clamp technique is the gold standard.[7] This method allows for the direct measurement of ion flow through the receptor channels in response to ligand application.

Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a cell expressing the nAChR subtype of interest. This allows for the control of the membrane potential (voltage-clamp) and the measurement of the minute currents that flow through the ion channels.

Materials:

-

Cell line stably or transiently expressing the desired human nAChR subtype (e.g., α7, α4β2, α3β4)

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Glass capillaries for pulling micropipettes

-

External (extracellular) and internal (pipette) physiological salt solutions

-

Acetylcholine or another known nAChR agonist

-

Lupinine solution

Procedure (Whole-Cell Configuration):

-

Cell Preparation: Culture the cells expressing the target nAChR subtype on glass coverslips.

-

Pipette Preparation: Pull micropipettes from glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a cell and apply gentle suction to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply a known concentration of acetylcholine to elicit an inward current, representing the flow of cations through the opened nAChR channels.

-

Lupinine Application:

-

To test for agonist activity: Apply lupinine alone and observe if it elicits a current.

-

To test for antagonist activity: Co-apply lupinine with acetylcholine or pre-apply lupinine before applying acetylcholine and measure the reduction in the acetylcholine-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the currents.

-

Construct dose-response curves for lupinine's agonist or antagonist effects to determine EC50 or IC50 values, respectively.

-

Figure 2: Experimental workflow for patch-clamp electrophysiology.

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate slower, more modulatory cholinergic responses. There are five subtypes (M1-M5) which couple to different G protein signaling pathways. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[8] M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[9]

Binding Affinity: Specific Ki values for lupinine at the different mAChR subtypes are not readily available in the current literature.

Functional Activity and Signaling Pathways: The effect of lupinine on the activation of Gq/11 or Gi/o signaling pathways downstream of muscarinic receptors has not been specifically reported.

Experimental Protocol: Radioligand Binding Assay for mAChRs

To determine the binding affinity of lupinine for different mAChR subtypes, a competitive radioligand binding assay is commonly employed.

Principle: This assay measures the ability of an unlabeled compound (lupinine) to compete with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) for binding to the receptor. The amount of radioligand bound is inversely proportional to the affinity and concentration of the competing unlabeled ligand.

Materials:

-

Cell membranes prepared from cells or tissues expressing the mAChR subtype of interest.

-

Radiolabeled ligand (e.g., [3H]-N-methylscopolamine).

-

Unlabeled lupinine at a range of concentrations.

-

A non-selective muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

Assay buffer.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled lupinine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of atropine).

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature.

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the lupinine concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Experimental workflow for a radioligand binding assay.

Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled mAChRs

To assess the functional activity of lupinine at Gq-coupled muscarinic receptors (M1, M3, M5), a calcium mobilization assay can be performed.

Principle: Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores. This increase in intracellular calcium concentration can be detected using a calcium-sensitive fluorescent dye.

Materials:

-

Cells expressing the Gq-coupled mAChR subtype of interest.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A known muscarinic agonist (e.g., carbachol).

-

Lupinine solution.

-

A fluorescence microplate reader or a fluorescence microscope.

Procedure:

-

Cell Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Addition: Add lupinine (to test for agonist activity) or a known agonist in the presence and absence of lupinine (to test for antagonist activity).

-

Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence over time.

-

Data Analysis:

-

Quantify the peak fluorescence intensity or the area under the curve.

-

Generate dose-response curves to determine EC50 values for agonist activity or IC50 values for antagonist activity.

-

Figure 4: Simplified Gq-coupled muscarinic receptor signaling pathway.

Experimental Protocol: Adenylyl Cyclase Activity Assay for Gi-Coupled mAChRs

To investigate the functional effect of lupinine on Gi-coupled muscarinic receptors (M2, M4), an adenylyl cyclase activity assay can be performed.

Principle: Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). This change in cAMP can be measured using various methods, such as enzyme-linked immunosorbent assays (ELISA) or assays based on fluorescent or luminescent biosensors.

Materials:

-

Cells expressing the Gi-coupled mAChR subtype of interest.

-

Forskolin (an activator of adenylyl cyclase).

-

A known muscarinic agonist (e.g., carbachol).

-

Lupinine solution.

-

A commercial cAMP assay kit.

Procedure:

-

Cell Treatment: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Compound Addition: Add lupinine or a known agonist in the presence and absence of lupinine.

-

Incubation: Incubate the cells for a defined period to allow for changes in cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of lupinine.

-

Generate dose-response curves to determine the IC50 value for lupinine's inhibitory effect.

-

Figure 5: Simplified Gi-coupled muscarinic receptor signaling pathway.

Summary and Future Directions

The current body of evidence indicates that lupinine exerts its effects on the cholinergic system through at least two primary mechanisms: inhibition of acetylcholinesterase and direct interaction with acetylcholine receptors. While the AChE inhibitory activity of some lupinine derivatives has been characterized, the direct receptor interactions of lupinine itself remain less well understood.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Determining the binding affinities (Ki) and functional activities (EC50/IC50) of lupinine at a wide range of nicotinic and muscarinic receptor subtypes.

-

Elucidation of Functional Effects: Clearly defining whether lupinine acts as an agonist, antagonist, or allosteric modulator at each receptor subtype.

-

Investigation of Signaling Pathways: Directly assessing the impact of lupinine on downstream signaling cascades, including calcium mobilization and adenylyl cyclase activity, for muscarinic receptors.

-

In Vivo Studies: Translating the in vitro findings to in vivo models to understand the physiological and potential therapeutic consequences of lupinine's cholinergic activity.

A more complete understanding of lupinine's mechanism of action will be crucial for evaluating its potential as a lead compound for the development of novel therapeutics targeting cholinergic pathways.

References

- 1. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of the mitogen-activated protein kinase pathway by a Gq/11-coupled muscarinic receptor is independent of receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic agonists cause calcium influx and calcium mobilization in forebrain neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Properties and Toxicity of Lupinine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupinine, a quinolizidine alkaloid found in various species of the Lupinus genus, has garnered scientific interest due to its biological activities.[1] The hydrochloride salt of lupinine is often utilized in research settings to enhance its solubility and stability. This technical guide provides a comprehensive overview of the core physicochemical properties and toxicological profile of lupinine hydrochloride salt, intended to serve as a vital resource for professionals in research, science, and drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.

Physicochemical Properties

The fundamental physical and chemical characteristics of lupinine hydrochloride salt are crucial for its handling, formulation, and application in experimental studies.

Data Presentation: Core Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₀ClNO | [2] |

| Molecular Weight | 205.72 g/mol | [2] |

| IUPAC Name | [(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol;hydrochloride | [2] |

| CAS Number | 6113-09-3 | [2] |

| Melting Point | 212-213 °C | [3] |

| Solubility | Soluble in water, alcohol, chloroform, and ether. | [4] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: A doublet of doublets for a proton attached to a carbon bearing a hydroxyl group has been observed, with coupling constants of 10.45 and 4.12 Hz.[5] The spectrum of the free base, lupinine, shows characteristic signals for the quinolizidine ring system.

-

¹³C-NMR: The ¹³C-NMR spectrum of lupinine has been studied in the context of its biosynthesis, with specific chemical shifts assigned to the carbon atoms of the quinolizidine skeleton.[6][7][8]

Infrared (IR) Spectroscopy:

-

The IR spectrum of lupinine shows characteristic bands corresponding to O-H stretching, C-H stretching of the quinolizidine ring, and C-N stretching.[9] For the hydrochloride salt, additional bands corresponding to N⁺-H stretching would be expected.

Experimental Protocols

The following sections detail the methodologies for determining the key properties of lupinine hydrochloride salt.

Determination of Melting Point

The melting point of lupinine hydrochloride salt can be determined using the capillary method with a digital melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry lupinine hydrochloride salt is packed into a capillary tube to a height of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[11]

Determination of Solubility

The solubility of lupinine hydrochloride salt in various solvents can be determined using the shake-flask method.[12][13][14]

Methodology:

-

Sample Preparation: An excess amount of lupinine hydrochloride salt is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of lupinine hydrochloride in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or by evaporating a known volume of the solvent and weighing the residue.

NMR and IR Spectroscopy

NMR Spectroscopy Protocol (General for Alkaloids): [5][15]

-

Sample Preparation: 5-10 mg of lupinine hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy Protocol (General):

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull with Nujol or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).[16]

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Toxicity Profile

Lupinine hydrochloride exhibits moderate toxicity, primarily through its interaction with the cholinergic nervous system.

Data Presentation: Toxicity Values

| Parameter | Value | Species | Reference |

| Minimal Lethal Dose | 28–30 mg/kg | Not specified | [17] |

| Toxic Dose | 25–28 mg/kg | Not specified | [17] |

| IC₅₀ (Muscarinic Receptors) | 190 μM | Not specified | [17] |

| IC₅₀ (Nicotinic Receptors) | >500 μM | Not specified | [17] |

| NOAEL | 1 mg/kg bw per day | Rainbow trout | [18] |

| LOAEL | 2.5 mg/kg bw per day | Rainbow trout | [18] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Mechanism of Toxicity

Lupinine's toxicity stems from its activity as a reversible inhibitor of acetylcholinesterase (AChE) and its interaction with acetylcholine receptors (AChRs).[1][17]

Acetylcholinesterase Inhibition: Lupinine hydrochloride acts as a competitive inhibitor of AChE. The protonated amine group of lupinine interacts with the anionic site of the enzyme, preventing the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[17]

Interaction with Acetylcholine Receptors: Lupinine has been shown to have a binding affinity for both muscarinic and nicotinic acetylcholine receptors.[17] It exhibits a higher affinity for muscarinic receptors compared to nicotinic receptors.[17] This direct interaction with AChRs can further contribute to the disruption of normal cholinergic neurotransmission.

Symptoms of Poisoning

Ingestion of toxic doses of lupinine can lead to a range of adverse effects in both humans and animals, consistent with cholinergic overstimulation.

In Humans:

-

Trembling and shaking[17]

-

Excitation and convulsions[17]

-

General symptoms of quinolizidine alkaloid poisoning include dizziness, confusion, tachycardia, nausea, and dry mouth.[19]

In Animals:

-

Lupinosis: A morbid and often fatal condition in livestock, characterized by acute liver atrophy.[17]

-

General Symptoms: Nervousness, excessive salivation, frothing at the mouth, difficulty breathing, muscle twitching, loss of muscular control, and convulsions.[20]

Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity (LD₅₀ Determination)

The acute oral toxicity of lupinine hydrochloride can be determined following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The Acute Toxic Class Method (OECD Guideline 423) is a commonly used approach.[17][18][21]

Methodology (Adapted from OECD 423):

-

Animal Model: Typically, young adult female rats are used.

-

Dose Administration: A single oral dose of lupinine hydrochloride, dissolved in a suitable vehicle (e.g., water), is administered to a group of animals (usually 3 per step).

-

Stepwise Procedure: The test is conducted in a stepwise manner using a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first dose group determines the dose for the next group.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels, from which an approximate LD₅₀ value can be estimated.

Acetylcholinesterase Inhibition Assay

The inhibitory effect of lupinine hydrochloride on AChE activity can be quantified using the Ellman's method.[4][22][23]

Methodology:

-

Reagents: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (ATCh) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a buffer solution.

-

Assay Principle: AChE hydrolyzes ATCh to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

-

Procedure: a. AChE is pre-incubated with various concentrations of lupinine hydrochloride. b. The enzymatic reaction is initiated by adding ATCh and DTNB. c. The rate of TNB formation is monitored by measuring the increase in absorbance over time.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]

Acetylcholine Receptor Binding Assay

The binding affinity of lupinine hydrochloride to muscarinic and nicotinic acetylcholine receptors can be determined using radioligand binding assays.

Methodology (General Principle):

-

Receptor Source: Membranes prepared from cells or tissues expressing the specific receptor subtype of interest.

-

Radioligand: A radioactive ligand with high affinity and specificity for the receptor is used (e.g., [³H]quinuclidinyl benzilate for muscarinic receptors).

-

Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (lupinine hydrochloride).

-

Separation and Quantification: Bound and free radioligand are separated, and the amount of bound radioactivity is quantified.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated.

Visualizations

Mechanism of Toxicity Workflow

Caption: Workflow of Lupinine's Cholinergic Toxicity.

Experimental Workflow for Toxicity Assessment

Caption: General Experimental Workflow for Toxicity Profiling.

Conclusion

Lupinine hydrochloride is a moderately toxic quinolizidine alkaloid with a well-defined mechanism of action centered on the disruption of cholinergic neurotransmission. Its physicochemical properties, including good solubility in common laboratory solvents, make it a convenient form for experimental use. A thorough understanding of its properties and toxicity, as outlined in this guide, is essential for its safe handling and for the accurate interpretation of research findings. The provided experimental protocols offer a foundation for the consistent and reliable characterization of this and similar compounds.

References

- 1. Lupinine - Wikipedia [en.wikipedia.org]

- 2. Lupinine hydrochloride | C10H20ClNO | CID 24721130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of 13C n.m.r. spectroscopy to study the biosynthesis of the quinolizidine alkaloids lupinine and sparteine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Lupinine, (+)- | C10H19NO | CID 908604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thinksrs.com [thinksrs.com]

- 11. davjalandhar.com [davjalandhar.com]